3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-((3-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked via a methyl group to a 4-methyl-4H-1,2,4-triazole ring. The triazole moiety is further substituted with a 3-chlorobenzylthio group. While direct evidence of its applications is absent in the provided materials, analogous compounds (e.g., thiazole-oxadiazole hybrids) are explored for anticancer activity, suggesting possible therapeutic relevance .
Properties
IUPAC Name |
3-[[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS2/c1-22-16(10-23-14-7-2-3-8-15(14)26-18(23)24)20-21-17(22)25-11-12-5-4-6-13(19)9-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABZNGZGSQUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel derivative that combines the triazole and thiazole moieties, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring linked to a thiazole ring through a methylene bridge, with a chlorobenzyl group contributing to its biological profile.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiazole moiety enhances this activity. For instance, compounds similar to the one under study have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.125 μg/mL, indicating potent antibacterial activity .
Anticancer Potential
Triazole-containing compounds are also recognized for their anticancer properties. Studies have demonstrated that certain triazoles exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The SAR analysis suggests that modifications at specific positions on the triazole ring can significantly enhance anticancer activity. For example, methyl substitutions at the 4-position have been linked to increased potency .
Antifungal Activity
The antifungal efficacy of triazoles is well-documented, particularly in the treatment of fungal infections like candidiasis. The compound's structural features may contribute to its ability to inhibit fungal growth effectively. Triazoles work by inhibiting ergosterol synthesis in fungal cell membranes, which is crucial for their survival .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Methyl group at C-4 | Increases anticancer potency |
| Chlorobenzyl substitution | Enhances antimicrobial efficacy |
| Thiazole ring presence | Essential for antifungal and anticancer activities |
Case Studies
- Antimicrobial Evaluation : A recent study evaluated a series of triazole derivatives against Staphylococcus aureus. The compound exhibited an MIC of 0.5 μg/mL, significantly lower than conventional antibiotics like vancomycin .
- Cytotoxicity Assays : In vitro assays using MCF-7 cell lines revealed that derivatives with thiazole rings showed IC50 values ranging from 1.61 to 1.98 µg/mL, demonstrating comparable efficacy to doxorubicin .
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole moiety is recognized for its broad-spectrum antimicrobial properties. Studies indicate that derivatives of triazoles exhibit significant antibacterial and antifungal activities. The compound may function similarly, potentially inhibiting pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study : A series of triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that compounds like 3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one could be developed as effective antimicrobial agents .
Anticancer Properties
Research has shown that thiazole-containing compounds possess anticancer activities. The incorporation of the benzo[d]thiazole moiety may enhance the compound's ability to target cancer cells.
- Case Study : Analogues of thiazole derivatives have been tested against various cancer cell lines such as HCT-116 and HepG2. These studies revealed that certain substitutions on the thiazole ring significantly improved efficacy against these cancer types .
Antifungal Activity
The compound's structure suggests potential antifungal properties, particularly against strains resistant to conventional treatments.
- Research Insight : Triazole derivatives have been shown to inhibit fungal growth effectively, with some compounds exhibiting potency comparable to established antifungal agents like fluconazole .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazol-2(3H)-one Derivatives
Example : 3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one (3hf)
- Structural Differences : The target compound replaces 3hf’s ethyl and bulky (4-methoxyphenyl)(o-tolyl)methyl substituents with a triazole-linked 3-chlorobenzylthio group.
Triazole-Containing Heterocycles
Example: 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole
- Structural Differences : This compound features a thiadiazole-thioether linkage instead of the target’s benzothiazolone-triazole system.
- Synthetic Parallels : Both compounds utilize thioether linkages and multi-step syntheses involving nucleophilic substitutions (e.g., thiosemicarbazide derivatives) .
Hybrid Heterocyclic Systems
Example : N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Structural Differences : The oxadiazole-thiazole hybrid in lacks the triazole and chlorobenzylthio groups present in the target compound.
- Functional Insights : Hybrid systems like these are designed to enhance bioactivity; the target’s triazole-thiazole framework may offer unique binding interactions compared to oxadiazole-based analogs.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Trends : Chloro and thioether substituents (as in the target compound) are associated with increased metabolic stability and target binding in medicinal chemistry .
- Synthetic Robustness : Methods from (e.g., thiosemicarbazide-based syntheses) are adaptable to the target’s triazole-thiazole system, though steric hindrance from the 3-chlorobenzyl group may necessitate optimized conditions .
- Contradictions : While methoxy groups (e.g., in 3hf) improve solubility, the target’s chloro substituent may prioritize lipophilicity over aqueous compatibility, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
